molecular formula C12H15BrN2O B13887170 4-bromo-2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-1-one

4-bromo-2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13887170
M. Wt: 283.16 g/mol
InChI Key: ALZVNUSUEDIBEQ-UHFFFAOYSA-N
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Description

4-Bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one is a synthetic organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of the bromo and dimethylamino groups in the structure of this compound makes it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one typically involves the following steps:

    Dimethylaminoethylation: The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction. This can be done by reacting the brominated intermediate with dimethylamine in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of 4-bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling with a boronic acid can produce a biaryl compound.

Scientific Research Applications

4-Bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects, such as anticancer or antimicrobial agents.

    Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group can enhance its binding affinity to certain targets, while the bromo group can facilitate interactions through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-[2-(methylamino)ethyl]-3H-isoindol-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.

    4-Chloro-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one: Similar structure but with a chloro group instead of a bromo group.

    2-[2-(Dimethylamino)ethyl]-3H-isoindol-1-one: Lacks the bromo group.

Uniqueness

4-Bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one is unique due to the presence of both the bromo and dimethylamino groups, which confer distinct reactivity and binding properties. The bromo group can participate in halogen bonding and substitution reactions, while the dimethylamino group can enhance solubility and binding affinity.

Properties

Molecular Formula

C12H15BrN2O

Molecular Weight

283.16 g/mol

IUPAC Name

4-bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one

InChI

InChI=1S/C12H15BrN2O/c1-14(2)6-7-15-8-10-9(12(15)16)4-3-5-11(10)13/h3-5H,6-8H2,1-2H3

InChI Key

ALZVNUSUEDIBEQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1CC2=C(C1=O)C=CC=C2Br

Origin of Product

United States

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